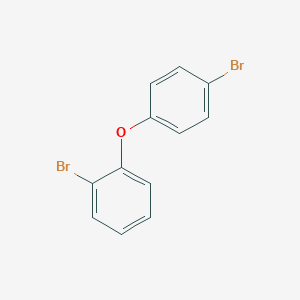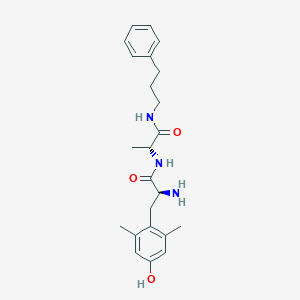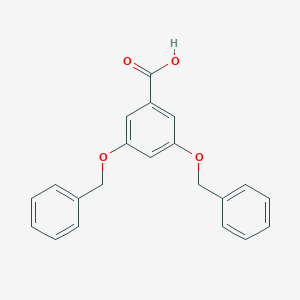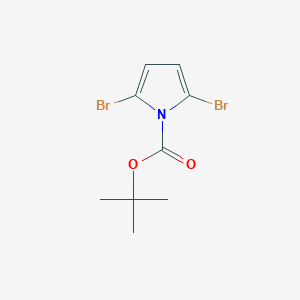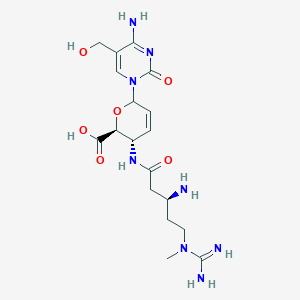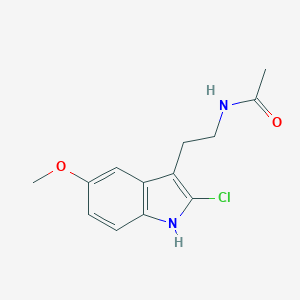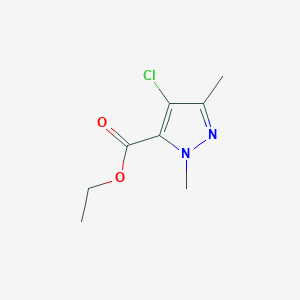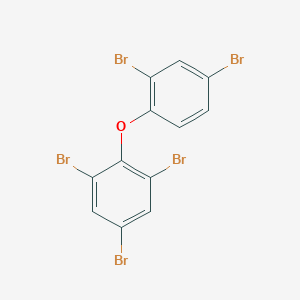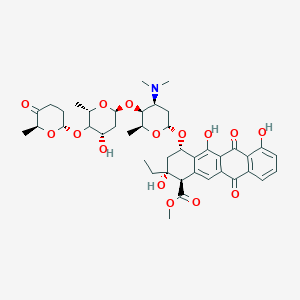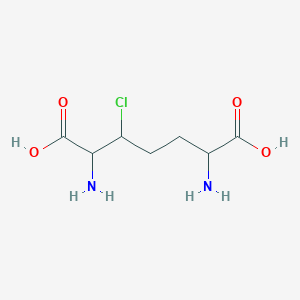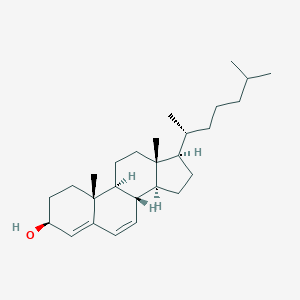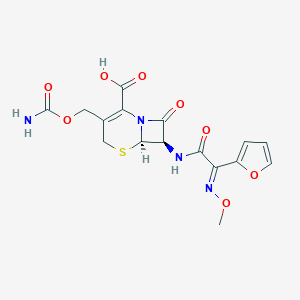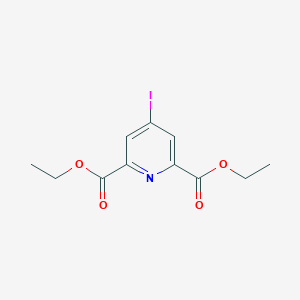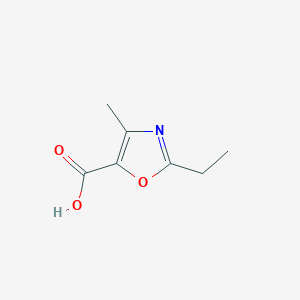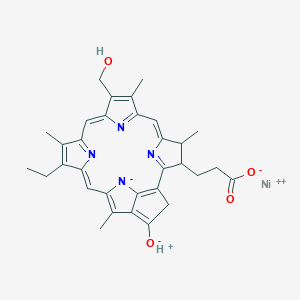
Tunichlorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tunichlorin is a type of porphyrin, a class of organic compounds that are crucial in biological processes such as oxygen transport and photosynthesis. Tunichlorin is unique in that it is derived from tunicates, a type of marine invertebrate. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of bioimaging and cancer treatment.
作用機序
The mechanism of action of tunichlorin is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Tunichlorin may also interact with specific proteins within cells, leading to changes in cellular signaling pathways and ultimately cell death.
生化学的および生理学的効果
Tunichlorin has been shown to have a variety of biochemical and physiological effects on cells. In addition to inducing cell death, tunichlorin has been shown to alter cellular metabolism and inhibit cellular proliferation. Tunichlorin has also been shown to induce changes in cellular morphology, including the formation of cytoplasmic vacuoles and the disruption of cellular membranes.
実験室実験の利点と制限
One advantage of using tunichlorin in lab experiments is its specificity for cancer cells. This allows for targeted treatment and reduces the risk of side effects on healthy cells. Additionally, the fluorescent properties of tunichlorin make it a useful tool for bioimaging studies. However, one limitation of using tunichlorin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving tunichlorin. One area of interest is in the development of new cancer treatments that utilize tunichlorin. Additionally, there is potential for tunichlorin to be used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Further research is also needed to fully understand the mechanism of action of tunichlorin and its effects on cellular signaling pathways. Finally, there is potential for tunichlorin to be used in other areas of scientific research, such as in the development of new imaging techniques or in the study of cellular metabolism.
合成法
Tunichlorin can be synthesized through a multi-step process that involves the extraction of tunicates, followed by purification and chemical modification. The process begins with the collection of tunicates from the ocean, which are then subjected to a series of extraction and purification steps to isolate the tunichlorin compound. Chemical modifications can then be made to the tunichlorin molecule to alter its properties for specific applications.
科学的研究の応用
Tunichlorin has shown promise in a variety of scientific research applications. One area of interest is in bioimaging, where tunichlorin can be used as a fluorescent probe to visualize biological structures and processes. This is due to the unique spectral properties of tunichlorin, which allow it to emit fluorescence at specific wavelengths. Tunichlorin has also been investigated for its potential use in cancer treatment, as it has been shown to selectively target cancer cells and induce cell death.
特性
CAS番号 |
114571-91-4 |
|---|---|
製品名 |
Tunichlorin |
分子式 |
C32H32N4NiO4 |
分子量 |
595.3 g/mol |
IUPAC名 |
3-[11-ethyl-16-(hydroxymethyl)-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C32H34N4O4.Ni/c1-6-18-14(2)23-11-27-21(13-37)16(4)22(34-27)10-24-15(3)19(7-8-29(39)40)31(35-24)20-9-28(38)30-17(5)25(36-32(20)30)12-26(18)33-23;/h10-12,15,19,37H,6-9,13H2,1-5H3,(H3,33,34,35,36,38,39,40);/q;+2/p-2 |
InChIキー |
YFMIQSKJICWDHW-UHFFFAOYSA-L |
異性体SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)CO)C)C)CCC(=O)O)CC4=O)C)C.[Ni+2] |
SMILES |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
正規SMILES |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
同義語 |
tunichlorin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



